Cyclohexyl(4-hydroxy-3-methylphenyl)methanone
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Overview
Description
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic hydroxyketones It is characterized by a cyclohexyl group attached to a phenyl ring, which is further substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of cyclohexyl(4-hydroxy-3-methylphenyl)carboxylate in the presence of aluminum chloride at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the acylation of 4-hydroxy-3-methylphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexyl(4-oxo-3-methylphenyl)methanone or cyclohexyl(4-carboxy-3-methylphenyl)methanone.
Reduction: Cyclohexyl(4-hydroxy-3-methylphenyl)methanol.
Substitution: Cyclohexyl(4-alkoxy-3-methylphenyl)methanone.
Scientific Research Applications
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of UV-curable coatings and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways:
Photoinitiation: The compound absorbs UV light and undergoes a photochemical reaction, generating free radicals that initiate polymerization reactions.
Biological Activity: The hydroxyl and carbonyl groups interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Comparison with Similar Compounds
Cyclohexyl(4-hydroxy-3-methylphenyl)methanone can be compared with other similar compounds:
Cyclohexyl(2-hydroxyphenyl)methanone: Similar structure but with the hydroxyl group at the 2-position.
Cyclohexyl(4-hydroxyphenyl)methanone: Lacks the methyl group at the 3-position.
Cyclohexyl(4-hydroxy-3-methoxyphenyl)methanone: Contains a methoxy group instead of a methyl group at the 3-position.
These comparisons highlight the unique substitution pattern of this compound, which can influence its chemical reactivity and applications.
Properties
CAS No. |
18731-70-9 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclohexyl-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
InChI Key |
GPOIZXMGUIEIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CCCCC2)O |
Origin of Product |
United States |
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